2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one
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Overview
Description
2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one is an organic compound that features a unique structure combining a brominated alkene with a sulfinyl group attached to a cycloheptatrienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one can be approached through several methodsThe cycloheptatrienone ring can be synthesized through the oxidation of cycloheptatriene using selenium dioxide . The final step involves the coupling of the brominated sulfinyl compound with the cycloheptatrienone ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and sulfinylation reactions, followed by the synthesis of the cycloheptatrienone ring. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(2-Bromoprop-2-ene-1-sulfonyl)cyclohepta-2,4,6-trien-1-one.
Reduction: Formation of 2-(Prop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and sulfinyl group can participate in various chemical interactions, leading to the modulation of biological pathways. The cycloheptatrienone ring provides a stable framework for these interactions.
Comparison with Similar Compounds
Similar Compounds
Tropone (Cyclohepta-2,4,6-trien-1-one): Similar ring structure but lacks the bromine and sulfinyl groups.
Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): Contains a hydroxyl group instead of a sulfinyl group.
Uniqueness
2-(2-Bromoprop-2-ene-1-sulfinyl)cyclohepta-2,4,6-trien-1-one is unique due to the presence of both a brominated alkene and a sulfinyl group attached to the cycloheptatrienone ring
Properties
CAS No. |
90427-05-7 |
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Molecular Formula |
C10H9BrO2S |
Molecular Weight |
273.15 g/mol |
IUPAC Name |
2-(2-bromoprop-2-enylsulfinyl)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H9BrO2S/c1-8(11)7-14(13)10-6-4-2-3-5-9(10)12/h2-6H,1,7H2 |
InChI Key |
DVYBTOCSAHVRRT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CS(=O)C1=CC=CC=CC1=O)Br |
Origin of Product |
United States |
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